molecular formula C4H7NO2 B053737 2-Aminocyclopropane-1-carboxylic acid CAS No. 124330-65-0

2-Aminocyclopropane-1-carboxylic acid

Cat. No.: B053737
CAS No.: 124330-65-0
M. Wt: 101.1 g/mol
InChI Key: LHKAUBTWBDZARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminocyclopropane-1-carboxylic acid is a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of the plant hormone ethylene. This compound is characterized by a three-membered cyclopropane ring fused to the alpha carbon of the amino acid. It is a white solid and is naturally occurring in various plants .

Mechanism of Action

Target of Action:

ACC serves as the direct precursor for the plant hormone ethylene. It plays a pivotal role in regulating various vegetative and developmental processes. Ethylene, a gaseous plant hormone, influences seed germination, fruit ripening, leaf senescence, and abscission

Mode of Action:

Here’s how ACC interacts with its targets:

Biochemical Pathways:

ACC’s impact extends to various physiological processes. A balanced supply and consumption of ACC are essential for achieving the necessary ethylene production within specific spatial and temporal contexts .

Pharmacokinetics:

Action Environment:

Environmental factors significantly impact ACC’s efficacy and stability. These include light, temperature, humidity, and soil conditions.

Biochemical Analysis

Biochemical Properties

2-Aminocyclopropane-1-carboxylic acid is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . ACC synthase, encoded by a gene family in most plants, is subject to both transcriptional and post-transcriptional control in response to numerous endogenous and environmental cues . ACC can also be metabolized by bacteria using ACC deaminase, favoring plant growth and lowering stress susceptibility .

Cellular Effects

This compound has been reported to function as a signal itself, independently from ethylene . It has been found to play a role in root cell expansion and guard mother cell division . ACC also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to ethylene, which regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This conversion involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, pretreatment with ACC for 1 week can mitigate the negative impacts of heat stress . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

The metabolic pathway of this compound begins with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase . SAM is then converted to ACC by ACC synthase . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase .

Transport and Distribution

This compound is transported throughout the plant over short and long distances, remotely leading to ethylene responses . It is subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses .

Subcellular Localization

The subcellular localization of this compound is mainly in the cytosol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclopropane-1-carboxylic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. Specific details on industrial methods are often proprietary and not widely disclosed.

Scientific Research Applications

Ethylene Biosynthesis

ACC is primarily known for its role in the biosynthesis of ethylene, a critical plant hormone involved in various physiological processes. The conversion of S-adenosyl-L-methionine (SAM) to ACC is the rate-limiting step in ethylene production, catalyzed by ACC synthase (ACS). Subsequently, ACC is oxidized to ethylene by ACC oxidase (ACO) .

Table 1: Enzymatic Pathway of Ethylene Biosynthesis

StepEnzymeSubstrateProduct
1ACSS-adenosyl-L-methionineACC
2ACOACCEthylene

Plant Growth Regulation

ACC has been investigated for its potential as a plant bioregulator. Studies have shown that exogenous application of ACC can induce fruit thinning in apple trees, enhancing crop yield and quality. In trials, varying concentrations of ACC were applied to 'Golden Delicious' apple trees at different growth stages, demonstrating a linear relationship between ACC concentration and fruit thinning effectiveness .

Case Study: Apple Thinning with ACC

  • Objective : Evaluate the efficacy of ACC as a chemical thinner.
  • Method : Application of ACC at concentrations of 0, 100, 300, or 500 mg·L1^{-1} at two fruit sizes (10 mm and 20 mm).
  • Results : Significant thinning observed at 20 mm fruit size with increasing ACC concentration; ineffective at 10 mm.

Role in Plant Signaling

Recent research highlights ACC's role as a signaling molecule independent of ethylene biosynthesis. It has been shown to influence various developmental processes, such as stomatal development and root growth. For instance, ACC application stimulates cell division in guard mother cells (GMCs), thereby affecting stomatal patterning .

Table 2: Effects of ACC on Plant Development

ProcessEffect of ACC
Stomatal DevelopmentPromotes GMC division
Root GrowthEnhances root protoplast activity
Cell Wall SignalingModulates cellulose biosynthesis

Interaction with Pathogens

ACC also plays a role in plant-pathogen interactions. Research indicates that genetic modulation of ACC levels can influence the virulence of pathogens like Verticillium dahliae. Overexpression of ACC deaminase in this pathogen increased its virulence on host plants, while disruption led to reduced pathogenicity . This suggests that manipulating ACC levels could be a strategy for enhancing plant resistance against certain diseases.

Applications in Soil Microbiology

Soil microorganisms utilize ACC as a nitrogen source, which can enhance soil fertility and promote plant growth. Studies have shown that using ACC to incubate soils increases the abundance of genes encoding ACC-deaminases, potentially leading to improved plant stress tolerance .

Potential as a Pesticide

In recent years, there has been interest in using ACC as a pesticide due to its ability to modulate plant responses to stress and pathogens. The U.S. Environmental Protection Agency has issued permits for experimental use of ACC in this capacity .

Biological Activity

2-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid that serves as a crucial precursor in the biosynthesis of the plant hormone ethylene. Ethylene is integral to various physiological processes, including fruit ripening, flower senescence, and responses to environmental stresses. This article explores the biological activity of ACC, highlighting its mechanisms of action, regulatory roles in plant development, and implications in plant stress responses.

Biosynthesis and Metabolism

ACC is synthesized from S-adenosyl-L-methionine (SAM) through the action of ACC synthases (ACS). Following its synthesis, ACC is converted to ethylene by ACC oxidases (ACO). The regulation of these enzymes is critical for maintaining appropriate levels of ethylene in plants.

Key Enzymatic Pathways

EnzymeFunctionRegulation
ACC Synthase (ACS) Converts SAM to ACCRegulated by phosphorylation and various phytohormones
ACC Oxidase (ACO) Converts ACC to ethyleneActivated by ascorbate and bicarbonate; inhibited by cyanide

Ethylene Production

ACC is primarily known for its role in ethylene production. Research indicates that exogenous application of ACC can mimic ethylene effects in various plant tissues. For instance, studies have shown that ACC promotes guard mother cell division in Arabidopsis mutants, suggesting its role beyond being merely a precursor to ethylene .

Regulation of Plant Development

ACC influences several developmental processes:

  • Fruit Ripening : ACC levels correlate with the onset of ripening in climacteric fruits.
  • Flower Senescence : Increased ACC can accelerate flower wilting and senescence.
  • Stress Responses : ACC plays a role in mediating responses to biotic and abiotic stresses by modulating ethylene production.

Study on Guard Cell Development

A study involving Arabidopsis mutants demonstrated that ACC significantly increased the division of guard mother cells, which are precursors to stomatal cells. This effect was not replicated by ethylene, indicating a unique signaling role for ACC independent of its conversion to ethylene .

Ethylene Regulation under Stress Conditions

Research has shown that under stress conditions such as drought or pathogen attack, plants exhibit increased levels of ACC, leading to enhanced ethylene production. This response is critical for activating stress tolerance mechanisms .

Signaling Pathways

ACC is involved in various signaling pathways:

  • Calcium Signaling : Calcium ions play a pivotal role in mediating the effects of ACC on ethylene biosynthesis. For example, calcium treatments have been shown to enhance ACS activity and promote ACC accumulation .
  • Phosphorylation Events : Phosphorylation of ACS proteins affects their stability and activity, further influencing ethylene production rates .

Implications for Agricultural Practices

Understanding the biological activity of ACC can lead to practical applications in agriculture:

  • Ripening Control : Manipulating ACC levels could help regulate fruit ripening and extend shelf life.
  • Stress Management : Enhancing ACC signaling pathways may improve crop resilience against environmental stresses.

Properties

IUPAC Name

2-aminocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKAUBTWBDZARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminocyclopropane-1-carboxylic acid
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2-Aminocyclopropane-1-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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